5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
Description
5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one is a synthetic benzopyran-4-one derivative characterized by a fused benzene and pyran ring system. The compound features a methoxy group at the C5 position and methyl groups at C2 and C5. Benzopyran-4-ones, also known as chromones, are structurally diverse and exhibit a range of biological activities, including antimicrobial, antioxidant, and antiproliferative properties .
Properties
CAS No. |
62806-17-1 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methoxy-2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-7-4-10(14-3)12-9(13)6-8(2)15-11(12)5-7/h4-6H,1-3H3 |
InChI Key |
PEKVGPQZPMQUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base can lead to the formation of the chromene ring . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
5-Methoxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the chromene ring can lead to the formation of quinones, while reduction can yield dihydrochromenes .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with diverse biological activities . In biology and medicine, chromenes have shown promising anticancer, antimicrobial, and anti-inflammatory properties . Additionally, this compound has been investigated for its potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
Methoxy vs. Hydroxy Substituents
- This compound: The methoxy group at C5 enhances metabolic stability compared to hydroxylated analogs like Lachnone A (3,5-dihydroxy-2,7-dimethyl), which may undergo faster oxidative degradation .
Methyl Group Positioning
Antimicrobial and Antiproliferative Effects
- Hybrid benzopyran-isoxazole compounds (e.g., 3-(Bis((3,5-dimethylisoxazol-4-yl)methoxy)methyl)-4H-1-benzopyran-4-one) demonstrate enhanced antiproliferative activity against cancer cells, suggesting that bulky substituents (e.g., isoxazole) improve target selectivity .
- 7-(2-Substituted phenylthiazolidinyl)-benzopyran-2-one derivatives exhibit broad-spectrum antimicrobial activity, with electron-withdrawing groups enhancing potency against Gram-negative bacteria .
Cytotoxic and Antioxidant Profiles
- Copper(II) complexes of 5-amino-8-methyl-4H-benzopyran-4-one show moderate cytotoxicity against human cancer cell lines, highlighting the role of metal coordination in enhancing bioactivity .
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy derivatives (e.g., NSC792753) exhibit flavonoid-like antioxidant behavior, with the 4-hydroxyphenyl group contributing to radical-scavenging activity .
Biological Activity
5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one, also known as a chromone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the benzopyran family and features a unique molecular structure that contributes to its potential therapeutic effects.
| Property | Value |
|---|---|
| CAS Number | 62806-17-1 |
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 5-methoxy-2,7-dimethylchromen-4-one |
| InChI Key | PEKVGPQZPMQUKD-UHFFFAOYSA-N |
The compound's structure includes a methoxy group at the 5-position and two methyl groups at the 2 and 7 positions of the benzopyran ring, which enhances its solubility and biological activity compared to other similar compounds.
Antiproliferative Effects
Recent studies have demonstrated significant antiproliferative activity of this compound against various cancer cell lines. For instance, a study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while showing minimal effects on normal HEK-293 cells (IC50 values of 102.4–293.2 μM ) .
Table: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Cytotoxicity Level |
|---|---|---|
| MDA-MB-231 | 5.2 - 22.2 | High |
| HEK-293 | 102.4 - 293.2 | Low |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors implicated in cancer progression. It may induce apoptosis in cancer cells through pathways that remain under investigation .
Uterotrophic Activity
In addition to its anticancer properties, certain derivatives of benzopyran compounds have shown uterotrophic activity. For example, a related compound exhibited an 87% uterotrophic effect based on dry uterine weight gain in animal models, suggesting potential applications in reproductive health .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of various benzopyran derivatives for their biological activities:
- Antiproliferative Studies : A series of hybrid compounds derived from benzopyran demonstrated selective cytotoxicity against multiple cancer cell lines, with notable effectiveness against MDA-MB-231 .
- Uterotrophic and Antiestrogenic Activities : Research indicated that some derivatives displayed significant uterotrophic effects and antiestrogenic activity, highlighting their potential in treating hormonal disorders .
- Photosensitizing Activity : Some benzopyrone derivatives have been evaluated for their photosensitizing properties, which could be useful in photodynamic therapy for cancer treatment .
Q & A
Q. What laboratory synthesis methods are recommended for 5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one?
- Methodological Answer : Synthesis typically involves condensation reactions under controlled conditions. For example, Thammarat Aree et al. reported a solvothermal method using methanol as a solvent, yielding a methanol solvate monohydrate crystal structure. Key steps include:
- Starting materials : Methoxy-substituted benzaldehyde derivatives and methyl ketones.
- Reaction conditions : Acid or base catalysis (e.g., NaOH or H₂SO₄) at 60–80°C for 6–12 hours.
- Purification : Recrystallization from methanol/water mixtures or column chromatography with silica gel .
Post-synthesis, confirm purity via HPLC or TLC.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., triclinic crystal system with unit cell parameters: , , ) .
- NMR spectroscopy : Compare and shifts with computed values (e.g., methoxy protons resonate at ~3.8 ppm).
- Mass spectrometry (MS) : Confirm molecular weight () via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects) be systematically addressed?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigate by:
- Standardized protocols : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%).
- Purity validation : Characterize impurities via LC-MS and compare activity of purified vs. crude samples.
- Mechanistic studies : Employ ROS scavenging assays (e.g., DPPH) alongside apoptosis markers (e.g., caspase-3) to differentiate antioxidant and cytotoxic pathways .
Q. What computational and experimental approaches elucidate substituent effects on electronic properties?
- Methodological Answer : Methoxy and methyl groups influence electron density and reactivity. Strategies include:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites.
- UV-Vis spectroscopy : Compare absorption maxima (e.g., λₐᵦₛ ~300 nm for benzopyranones) with substituent variations.
- XRD analysis : Correlate substituent positioning (e.g., 5-methoxy vs. 7-methoxy) with planarity and conjugation .
Q. How should researchers resolve conflicting toxicity classifications (e.g., acute oral toxicity vs. non-classified)?
- Methodological Answer : Discrepancies may stem from test models or exposure routes. Recommendations:
- In vivo/in vitro alignment : Compare rodent LD₅₀ data (oral vs. dermal) with zebrafish embryo assays.
- GHS harmonization : Adhere to OECD guidelines for skin irritation (e.g., reconstructed human epidermis models) .
- Meta-analysis : Aggregate data from NIST and Indagoo SDS sheets, noting testing conditions (e.g., dose, vehicle) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
